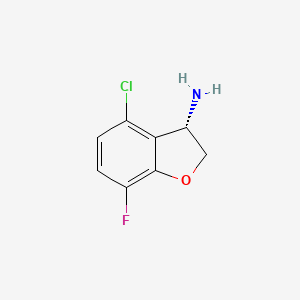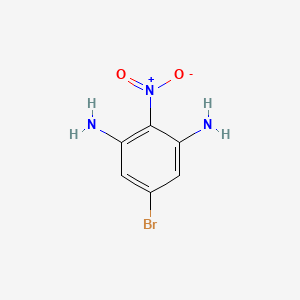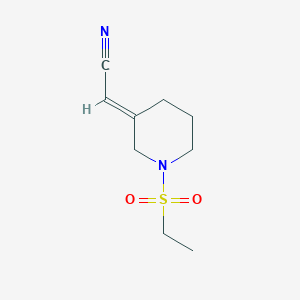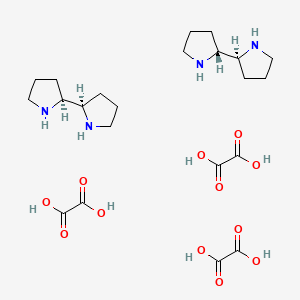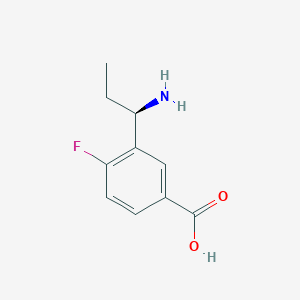![molecular formula C8H5NO3S B13035743 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . This reaction forms the thieno[2,3-b]pyrrole ring system, which can then be further functionalized to introduce the formyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine (Br2) or chlorinating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents such as Br2 in acetic acid.
Major Products Formed
Oxidation: 3-Carboxy-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral properties, particularly against the chikungunya virus.
Mecanismo De Acción
The mechanism of action of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit glycogen phosphorylase by binding to its active site, thereby preventing the enzyme from catalyzing the breakdown of glycogen . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar structure but with the formyl group at a different position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the formyl group but has similar biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5NO3S |
|---|---|
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
3-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-2-4-3-13-7-5(4)1-6(9-7)8(11)12/h1-3,9H,(H,11,12) |
Clave InChI |
AHNQHWLFZVEFKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C1C(=CS2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


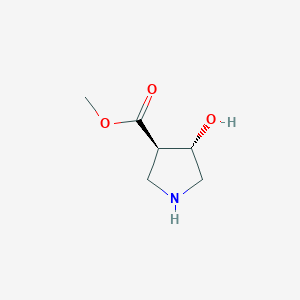
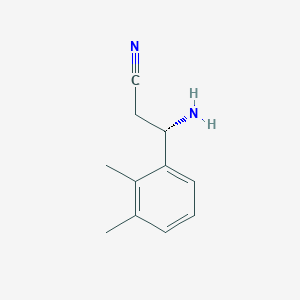
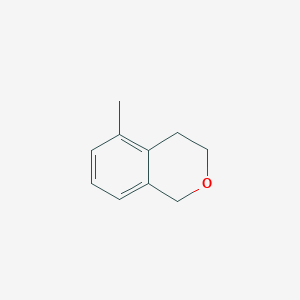
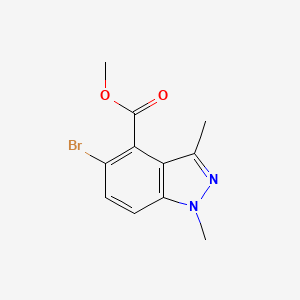

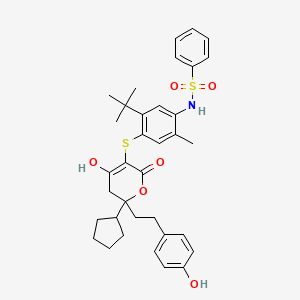
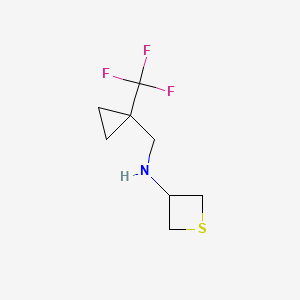
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
